
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate, also known as ATPB, is a chemical compound that has been used in scientific research for various applications. It is a sulfonate ester that has a phenyl group attached to it. ATPB has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it has been suggested that this compound interacts with the amino acid residues of proteins and modifies their structure and function. This compound has been shown to bind to proteins that contain a cysteine residue and modify their activity.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly reactive and can modify the structure and function of proteins non-specifically. This can lead to unwanted effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. One direction involves the development of new methods for the synthesis of this compound. Another direction involves the study of the interaction between this compound and different proteins and biomolecules. This can lead to the development of new drugs and therapies for various diseases. Additionally, the use of this compound in biosensors and other diagnostic tools can be further explored.
Métodos De Síntesis
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2-aminophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields this compound as a white solid with a yield of around 50%. Another method involves the reaction of 2-acetamidophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This method yields this compound as a white solid with a yield of around 60%.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used in scientific research for various applications. One application involves the study of protein-protein interactions. This compound has been used as a probe to study the interaction between the proteins and other molecules. Another application involves the study of the structure and function of proteins. This compound has been used as a tool to modify the structure and function of proteins. This compound has also been used in the development of biosensors for the detection of biomolecules.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)17(13(3)10-11)23(20,21)22-16-8-6-5-7-15(16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
Clave InChI |
ZTOWZVSGEXIAMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)


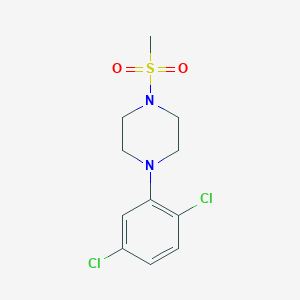
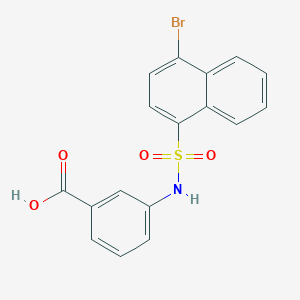
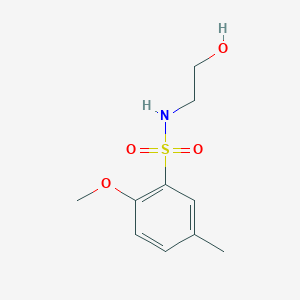
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)


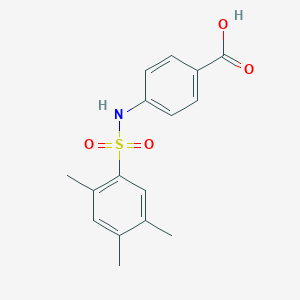
![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
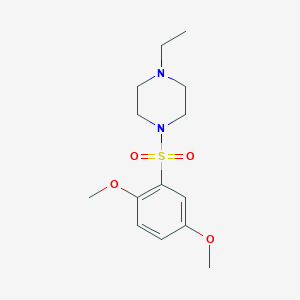
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)